N-Ethyl-4-hydroxy-3-methoxybenzamide

Description

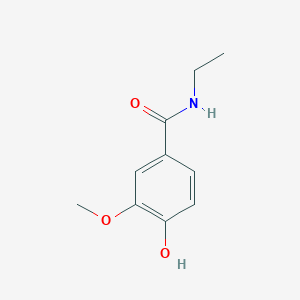

N-Ethyl-4-hydroxy-3-methoxybenzamide is a benzamide derivative characterized by a hydroxy group at the 4-position, a methoxy group at the 3-position of the aromatic ring, and an ethyl substituent on the amide nitrogen. This structure imparts unique physicochemical properties, balancing moderate lipophilicity (due to the ethyl group) with hydrogen-bonding capacity (via hydroxy and methoxy groups).

Properties

IUPAC Name |

N-ethyl-4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-11-10(13)7-4-5-8(12)9(6-7)14-2/h4-6,12H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUIAHMBULRITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617677 | |

| Record name | N-Ethyl-4-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138863-01-1 | |

| Record name | N-Ethyl-4-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-3-methoxybenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethyl-4-hydroxy-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide ()

- Structural Differences: The aromatic ring retains a 4-methoxy group but introduces a hydroxyphenyl moiety substituted with a dimethylaminomethyl group at the 3-position. The amide nitrogen in the target compound is ethylated, whereas this analogue features a secondary amide linked to a dimethylamino-functionalized aromatic system.

- Synthesis involves multi-step reactions with paraformaldehyde and dimethylamine, contrasting with the simpler amidation likely used for the target compound.

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA) ()

- Structural Differences :

- A piperidinylethyl chain replaces the ethyl group on the amide nitrogen, and an iodine atom is introduced at the 3-position.

- Functional Implications: The piperidinyl group enhances sigma receptor binding, enabling its use in breast cancer imaging . Iodination facilitates radiolabeling (¹²³I) for scintigraphy, a diagnostic application distinct from the presumed therapeutic or synthetic roles of the target compound. Increased steric bulk may reduce bioavailability compared to the ethyl-substituted target.

4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide ()

- Structural Differences :

- Contains a hydroxybenzamide core with ethoxy and 4-methoxybenzamido substituents.

- The amide nitrogen is unsubstituted (hydroxy group), unlike the ethylated nitrogen in the target.

- Ethoxy and methoxy groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target’s 4-hydroxy group .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

- Structural Differences :

- A chlorophenyl group replaces the ethylamide, with methoxy and methyl groups at the 2- and 4-positions, respectively.

- Functional Implications: The 2-methoxy/4-methyl substitution alters electronic effects (e.g., electron-donating vs. withdrawing) compared to the target’s 3-methoxy/4-hydroxy arrangement.

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()

- Structural Differences :

- Hydroxy and methoxy groups are transposed (3-hydroxy, 4-methoxy) relative to the target.

- The amide nitrogen is dimethylated instead of ethylated.

- Transposed substituents may shift hydrogen-bonding interactions or antioxidant activity profiles .

Biological Activity

N-Ethyl-4-hydroxy-3-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an ethyl group attached to the nitrogen atom and hydroxyl and methoxy substituents on the aromatic ring. Its molecular formula is . The arrangement of functional groups contributes to its unique chemical properties and biological activities, particularly in modulating enzyme activity due to the presence of the hydroxyl group, which facilitates hydrogen bonding with active sites of enzymes.

The mechanism of action of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes. Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may exhibit comparable properties.

- Receptor Interaction : It is hypothesized that this compound interacts with cellular receptors, leading to various biological effects. This interaction can potentially modulate signaling pathways critical for cellular functions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. The presence of hydroxyl and methoxy groups enhances these effects by stabilizing reactive species and modulating inflammatory pathways .

Antioxidant Activity

The compound has also been studied for its antioxidant activity. The hydroxyl group can donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative stress in cells .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. These findings suggest its potential utility in treating inflammatory diseases.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of this compound. In these studies, administration resulted in reduced paw edema in rats subjected to inflammatory stimuli, further supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.